1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile
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Overview
Description
1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring fused with a benzene ring, along with a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This could involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling, enzyme inhibition, and receptor binding .
Comparison with Similar Compounds
1H-benzo[d]imidazole: Lacks the hydroxyl and nitrile groups, making it less reactive in certain chemical reactions.
2-Hydroxy-1H-benzo[d]imidazole: Similar structure but different positioning of the hydroxyl group, affecting its reactivity and applications.
1H-benzo[d]imidazole-2-carboxamide: Contains a carboxamide group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness: 1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H5N3O |
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Molecular Weight |
159.14 g/mol |
IUPAC Name |
1-hydroxybenzimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-5-8-10-6-3-1-2-4-7(6)11(8)12/h1-4,12H |
InChI Key |
MDOGMOWHGBWSHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C#N |
Origin of Product |
United States |
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